

SW157765: A Potent Inhibitor of GLUT8-Mediated Glucose Uptake

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Compound of Interest		
Compound Name:	SW157765	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SW157765 has been identified as a potent and selective inhibitor of the solute carrier family 2 member 8 (SLC2A8), commonly known as glucose transporter 8 (GLUT8). This document provides a comprehensive technical overview of **SW157765**'s effect on glucose uptake, including quantitative data, detailed experimental methodologies, and an exploration of the relevant signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting glucose transport.

Quantitative Data: Inhibitory Activity of SW157765

The inhibitory potency of **SW157765** against glucose transporters has been quantified using in vitro cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of **SW157765** for GLUT8 and the closely related transporter, GLUT2.

Transporter	SW157765 IC50 (μM)
GLUT8	1.2
GLUT2	1.5



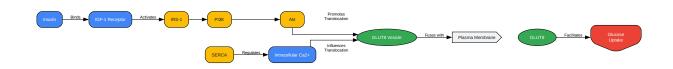
Data sourced from a study utilizing a human embryonic kidney (HEK293) cell line with endogenous GLUT1 expression suppressed and engineered to overexpress the specific glucose transporter isoform being assayed.

Mechanism of Action: Direct Inhibition of GLUT8

SW157765 exerts its effect on glucose uptake through the direct inhibition of the GLUT8 transporter. By binding to the transporter, **SW157765** blocks the facilitative diffusion of glucose across the cell membrane, thereby reducing the intracellular glucose concentration. It is important to note that current research indicates a direct inhibitory action on the transporter itself, and there is no direct evidence to suggest that **SW157765** modulates the upstream signaling pathways that regulate GLUT8 expression or translocation.

Signaling Pathways Associated with GLUT8 Function

While **SW157765** acts as a direct inhibitor, understanding the signaling pathways that regulate GLUT8 is crucial for contextualizing its effects. GLUT8 translocation to the plasma membrane, a key step in its function, can be stimulated by insulin. This process is thought to occur through a pathway involving the Insulin-like Growth Factor 1 (IGF-1) receptor and Insulin Receptor Substrate 1 (IRS-1), analogous to the well-characterized regulation of GLUT4. Additionally, intracellular calcium levels and the activity of the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump have been implicated in the regulation of GLUT8 translocation.



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Caption: Putative signaling pathway for insulin-stimulated GLUT8 translocation.



Experimental Protocols: In Vitro Glucose Uptake Assay

The following protocol describes a representative method for quantifying the inhibitory effect of **SW157765** on GLUT8-mediated glucose uptake using a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

- 1. Cell Culture and Seeding:
- Cell Line: HEK293 cells with stable knockdown of endogenous GLUT1 and overexpression of human GLUT8.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., Puromycin) to maintain overexpression.
- Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
- 2. Compound Treatment:
- Prepare a stock solution of SW157765 in dimethyl sulfoxide (DMSO).
- On the day of the assay, prepare serial dilutions of **SW157765** in glucose-free Krebs-Ringer-HEPES (KRH) buffer. The final DMSO concentration should be kept below 0.5%.
- Wash the cells once with KRH buffer.
- Add the SW157765 dilutions to the respective wells and incubate for 30 minutes at 37°C.
 Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Phloretin).
- 3. Glucose Uptake Measurement:
- Prepare a solution of 2-NBDG in glucose-free KRH buffer at a final concentration of 100 μM.
- Add the 2-NBDG solution to each well to initiate glucose uptake.

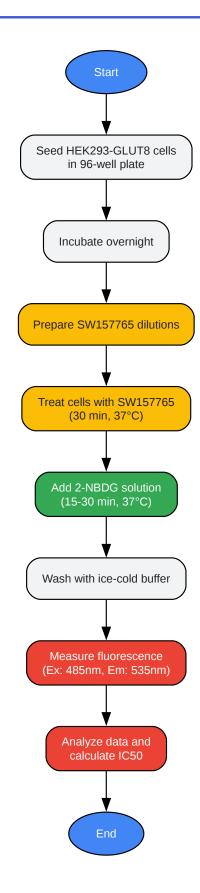
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- Incubate the plate for 15-30 minutes at 37°C, protected from light.
- To terminate the assay, remove the 2-NBDG solution and wash the cells twice with ice-cold KRH buffer.
- 4. Data Acquisition and Analysis:
- · Add KRH buffer to each well.
- Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
- Subtract the background fluorescence from wells without cells.
- Normalize the fluorescence intensity of the compound-treated wells to the vehicle control
 wells.
- Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.





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Caption: Workflow for determining the IC50 of SW157765 on glucose uptake.



Conclusion

SW157765 is a valuable research tool for investigating the role of GLUT8 in various physiological and pathological processes. Its potent and selective inhibition of GLUT8-mediated glucose uptake provides a means to probe the metabolic dependencies of cells and tissues that rely on this transporter. Further research is warranted to fully elucidate the therapeutic potential of **SW157765** and other GLUT8 inhibitors in diseases characterized by aberrant glucose metabolism, such as certain cancers and metabolic disorders.

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